2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Description
2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid (CAS: 680215-64-9) is a halogenated propanoic acid derivative with the molecular formula C₁₀H₇Cl₂F₃O₂ and a molecular weight of 287.06 g/mol . Structurally, it features:
- A propanoic acid backbone substituted with two chlorine atoms: one at the second carbon (C2) and another on the adjacent phenyl ring.
Properties
IUPAC Name |
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F3O2/c11-7-4-6(10(13,14)15)2-1-5(7)3-8(12)9(16)17/h1-2,4,8H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLGURUOOMPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381842 | |
| Record name | 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-64-9 | |
| Record name | 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzene and propanoic acid derivatives.
Coupling Reaction: The chlorinated aromatic compound is then coupled with a propanoic acid derivative using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid may involve large-scale halogenation and coupling reactions in continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium(II) acetate and bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing chlorine.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid is studied for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity:
- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of halogen substituents can enhance the potency and selectivity of these compounds towards specific biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Agrochemicals
The compound's unique structure allows it to be explored as a potential herbicide or pesticide:
- Herbicidal Activity : Its ability to disrupt plant growth processes makes it a candidate for developing selective herbicides aimed at controlling specific weed species without harming crops.
- Insecticidal Properties : The trifluoromethyl group is known to enhance the insecticidal activity of certain compounds, making it a subject of interest for pest control formulations.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at a prominent university synthesized various analogs of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid to evaluate their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Environmental Impact Assessment
Research published in an environmental chemistry journal assessed the degradation pathways of this compound in soil and water systems. The findings highlighted that while the compound is stable under standard conditions, its breakdown products could pose ecological risks, necessitating further studies on its environmental fate and transport.
Mechanism of Action
The mechanism of action of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, making it a valuable compound for studying biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are differentiated by substituent positions, halogenation patterns, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Research and Industrial Context
- Agrochemical Potential: Fluazifop-P’s success as a herbicide highlights the role of trifluoromethylated propanoic acids in disrupting plant lipid biosynthesis . The target compound’s structural similarity suggests analogous mechanisms, though explicit studies are absent in available sources.
Biological Activity
2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid, with the CAS number 680215-64-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C10H7Cl2F3O2
- Molecular Weight : 287.06 g/mol
- Structure : The compound contains two chlorine atoms and a trifluoromethyl group, which are significant for its biological activity.
Biological Activity
The biological activity of 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid has been investigated in various studies, highlighting its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activities. In a study focusing on antichlamydial activity, derivatives of similar structural frameworks demonstrated selective efficacy against Chlamydia trachomatis . The presence of the trifluoromethyl group was crucial for the observed activity, suggesting that modifications in this region could yield compounds with varying potency against bacterial pathogens.
The mechanism by which this compound exerts its effects involves interaction with bacterial proteins and possibly disrupting cellular functions. For instance, studies have shown that certain derivatives impact the morphology and viability of infected cells without exhibiting toxicity themselves . This suggests a targeted action against pathogens while sparing host cells.
Case Studies
-
Antichlamydial Activity : A study evaluated several synthesized compounds for their ability to reduce chlamydial inclusions in infected HEp-2 cells. The results indicated that derivatives containing the trifluoromethyl group significantly reduced inclusion size and number compared to controls .
Compound IC50 (μg/mL) Activity Level Trifluoromethyl derivative 50 Moderate Chlorine derivative 64 Low - Spectrum of Activity : The biological spectrum was assessed against various Gram-positive and Gram-negative bacteria. The findings revealed that while some analogues exhibited moderate activity against Neisseria meningitidis and Haemophilus influenzae, others were less effective .
Toxicity Studies
Toxicity assessments performed on human cell lines showed minimal adverse effects at therapeutic concentrations. This is particularly relevant for the development of new antimicrobial agents, as safety is a critical parameter in drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid, and what are critical optimization steps?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group, followed by chlorination using reagents like SOCl₂ or PCl₃. Key intermediates (e.g., 3-(2-trifluoromethylphenyl)propionic acid analogs) require purification via reverse-phase HPLC or column chromatography to achieve >95% purity . Optimization includes controlling reaction temperature (<40°C for chlorination to avoid byproducts) and using anhydrous conditions to prevent hydrolysis of reactive intermediates .
Q. How is structural characterization of this compound performed, and what analytical benchmarks should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : Aromatic protons in the trifluoromethylphenyl group appear as a doublet near δ 7.5–8.0 ppm, while the propanoic acid backbone shows distinct coupling patterns (J-values) for chiral centers .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) confirm functional groups .
- Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with retention time reproducibility (±0.1 min) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods and closed systems to minimize inhalation/contact. The compound may be carcinogenic, as seen in structurally similar chlorinated propanoic acids .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Skin absorption risks necessitate immediate washing with pH-neutral soap .
- Decontamination : Spills require adsorption with inert materials (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can identify binding affinities to target proteins (e.g., cyclooxygenase-2). Key parameters:
- Docking : Compare binding poses of enantiomers (R/S configurations) to explain selectivity discrepancies .
- Free Energy Calculations : Use MM-PBSA to quantify enthalpy-driven vs. entropy-driven interactions, addressing variability in IC₅₀ values across studies .
Q. What strategies are effective for elucidating metabolic pathways of this compound in in vitro assays?
- Methodological Answer :
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Hydroxylation at the para position of the phenyl ring is a primary pathway .
- Phase II Conjugation : Use UDP-glucuronosyltransferase inhibitors (e.g., borneol) to distinguish glucuronidation vs. sulfation .
- Isotope Tracing : Synthesize a deuterated analog (e.g., ²H₃ at the propanoic acid chain) to track metabolite formation .
Q. How should researchers address stability challenges during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : -20°C under argon to prevent oxidation. Aqueous solutions (pH 7.4 PBS) degrade within 72 hours at 25°C, necessitating lyophilization for stability .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring identify major degradation products (e.g., dechlorinated derivatives) .
Q. What experimental designs are recommended for assessing environmental toxicity of this compound?
- Methodological Answer :
- Aquatic Toxicity : Follow OECD 201 (algae growth inhibition) and 202 (daphnia acute toxicity) guidelines. EC₅₀ values for Daphnia magna typically range 10–50 mg/L, influenced by bioaccumulation of the trifluoromethyl group .
- Soil Half-Life : Use ¹⁴C-labeled compound in OECD 307 biodegradation tests. Aerobic conditions show faster degradation (t₁/₂ = 30 days) vs. anaerobic (t₁/₂ = 90 days) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
